Cas no 131394-08-6 (1-(3-Nitro-1H-pyrazol-1-yl)acetone)

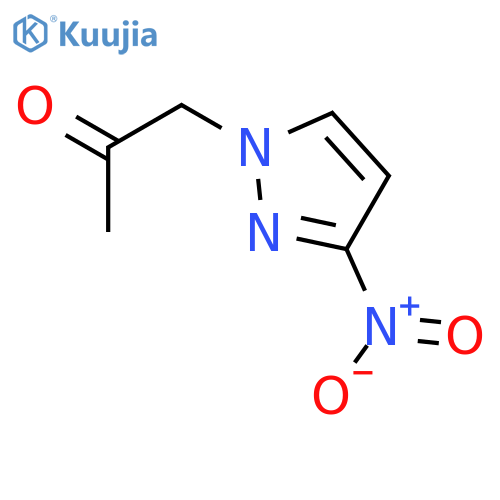

131394-08-6 structure

商品名:1-(3-Nitro-1H-pyrazol-1-yl)acetone

CAS番号:131394-08-6

MF:C6H7N3O3

メガワット:169.13808

MDL:MFCD00459729

CID:875272

1-(3-Nitro-1H-pyrazol-1-yl)acetone 化学的及び物理的性質

名前と識別子

-

- 1-(3-nitro-1H-pyrazol-1-yl)propan-2-one

- 1-(3-nitropyrazol-1-yl)propan-2-one

- AKOS B021108

- 1-(3-nitropyrazolyl)acetone

- AC1LEPPR

- CTK4B7254

- MolPort-000-891-268

- SBB032392

- STK751454

- ART-CHEM-BB B021108

- CHEMBRDG-BB 5304817

- 1-(3-NITRO-1H-PYRAZOL-1-YL)ACETONE

- 1-(3-NITRO-PYRAZOL-1-YL)-PROPAN-2-ONE

- 1-(3-nitro-1H-pyrazol-1-yl)acetone(SALTDATA: FREE)

- 1-(3-Nitro-1H-pyrazol-1-yl)acetone

-

- MDL: MFCD00459729

- インチ: InChI=1S/C6H7N3O3/c1-5(10)4-8-3-2-6(7-8)9(11)12/h2-3H,4H2,1H3

- InChIKey: RIBGYLUDUASCIU-UHFFFAOYSA-N

- ほほえんだ: CC(=O)CN1C=CC(=N1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 169.04900

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

じっけんとくせい

- PSA: 80.71000

- LogP: 0.90350

1-(3-Nitro-1H-pyrazol-1-yl)acetone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N497175-50mg |

1-(3-Nitro-1H-pyrazol-1-yl)acetone |

131394-08-6 | 50mg |

$ 65.00 | 2022-06-03 | ||

| TRC | N497175-10mg |

1-(3-Nitro-1H-pyrazol-1-yl)acetone |

131394-08-6 | 10mg |

$ 50.00 | 2022-06-03 | ||

| abcr | AB219480-1 g |

1-(3-Nitro-1H-pyrazol-1-yl)acetone; 95% |

131394-08-6 | 1g |

€63.70 | 2022-03-04 | ||

| abcr | AB219480-1g |

1-(3-Nitro-1H-pyrazol-1-yl)acetone, 95%; . |

131394-08-6 | 95% | 1g |

€94.10 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1395232-1g |

1-(3-Nitro-1H-pyrazol-1-yl)propan-2-one |

131394-08-6 | 97% | 1g |

¥795.00 | 2024-08-09 | |

| A2B Chem LLC | AA41380-250mg |

1-(3-Nitro-1h-pyrazol-1-yl)acetone |

131394-08-6 | 95% | 250mg |

$23.00 | 2024-04-20 | |

| Ambeed | A257181-1g |

1-(3-Nitro-1H-pyrazol-1-yl)propan-2-one |

131394-08-6 | 97% | 1g |

$86.0 | 2024-04-24 | |

| TRC | N497175-100mg |

1-(3-Nitro-1H-pyrazol-1-yl)acetone |

131394-08-6 | 100mg |

$ 80.00 | 2022-06-03 | ||

| 1PlusChem | 1P000WJO-1g |

2-Propanone, 1-(3-nitro-1H-pyrazol-1-yl)- |

131394-08-6 | 95% | 1g |

$61.00 | 2025-02-18 |

1-(3-Nitro-1H-pyrazol-1-yl)acetone 関連文献

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

131394-08-6 (1-(3-Nitro-1H-pyrazol-1-yl)acetone) 関連製品

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量